Cefmenoxima clorhidrato

Descripción general

Descripción

Cefmenoxime clorhidrato es un antibiótico cefalosporínico de tercera generación y de amplio espectro. Se utiliza normalmente en el tratamiento de infecciones ginecológicas y obstétricas femeninas. Este compuesto exhibe una alta actividad contra una amplia variedad de bacterias grampositivas y gramnegativas .

Aplicaciones Científicas De Investigación

Cefmenoxime clorhidrato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como compuesto modelo en el estudio de los antibióticos cefalosporínicos.

Biología: Se utiliza para estudiar los efectos de los antibióticos en la síntesis de la pared celular bacteriana.

Medicina: Se utiliza en el tratamiento de infecciones bacterianas, particularmente en casos ginecológicos y obstétricos.

Industria: Se utiliza en la producción de formulaciones farmacéuticas para el tratamiento de infecciones bacterianas

Mecanismo De Acción

La actividad bactericida del cefmenoxime clorhidrato resulta de la inhibición de la síntesis de la pared celular a través de la afinidad por las proteínas de unión a la penicilina (PBP). Este compuesto es estable en presencia de una variedad de betalactamasas, incluyendo penicilinasas y algunas cefalosporinasas. Los objetivos moleculares incluyen la peptidoglicano sintasa FtsI y la proteína de unión a la penicilina 1A .

Análisis Bioquímico

Biochemical Properties

The bactericidal activity of Cefmenoxime hydrochloride results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . Cefmenoxime hydrochloride shows a high binding affinity for penicillin-binding proteins (PBP)-3 and -1a .

Cellular Effects

Cefmenoxime hydrochloride has broad-spectrum activity against Gram-positive and Gram-negative bacteria . Its bactericidal activity results from the inhibition of cell wall synthesis, which affects various types of cells and cellular processes . It influences cell function by disrupting the integrity of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The mechanism of action of Cefmenoxime hydrochloride involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It binds to these proteins, which are essential for the synthesis of the bacterial cell wall. This binding inhibits the final step of cell wall biosynthesis, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

It is known that Cefmenoxime hydrochloride is not appreciably metabolized, and its half-life is approximately 1 hour .

Dosage Effects in Animal Models

It is known that Cefmenoxime hydrochloride is relatively nontoxic and has a relatively high therapeutic index .

Metabolic Pathways

Cefmenoxime hydrochloride is not appreciably metabolized . It is excreted unchanged in the kidneys

Transport and Distribution

It is known that Cefmenoxime hydrochloride is bioavailable approximately 100% following intramuscular injection .

Subcellular Localization

Given its mechanism of action, it is likely that Cefmenoxime hydrochloride localizes to the bacterial cell wall where it exerts its effects .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de cefmenoxime clorhidrato implica varios pasos. El proceso comienza con la alquilación del 2-hidroxímino-3-oxobutanoato de etilo con sulfato de dimetilo, seguido de la halogenación con bromo molecular. El compuesto resultante se trata entonces con tiourea para formar (Z)-2-(2-amino-4-tiazolyl)-2-metoxíminoacetato de etilo. Este intermedio sufre reacciones adicionales, incluyendo la acilación y la saponificación, para producir el producto final .

Métodos de producción industrial

Para la producción a escala industrial, el proceso se optimiza para garantizar un alto rendimiento y pureza. El material de partida, 7-ATCA.HCl, se somete a reacciones de acilación en condiciones controladas. El producto final, cefmenoxime clorhidrato, se obtiene mediante una serie de pasos de purificación para eliminar las impurezas y asegurar el cumplimiento de las normas farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

Cefmenoxime clorhidrato sufre diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen bromo molecular, tiourea y sulfato de dimetilo. Las reacciones se llevan a cabo normalmente en condiciones controladas para asegurar que se obtiene el producto deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir cefmenoxime clorhidrato. Estos intermediarios incluyen (Z)-2-(2-amino-4-tiazolyl)-2-metoxíminoacetato de etilo y otros compuestos relacionados .

Comparación Con Compuestos Similares

Cefmenoxime clorhidrato es similar a otras cefalosporinas de tercera generación, como cefotaxima y cefuroxima. presenta propiedades únicas, incluyendo una alta estabilidad en presencia de betalactamasas y una amplia actividad de espectro contra bacterias grampositivas y gramnegativas . Otros compuestos similares incluyen ceftizoxima y cefpodoxima .

Propiedades

Número CAS |

75738-58-8 |

|---|---|

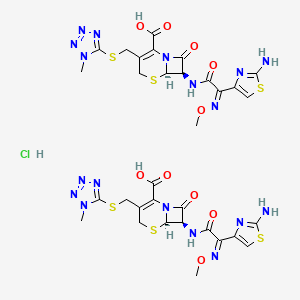

Fórmula molecular |

C32H35ClN18O10S6 |

Peso molecular |

1059.6 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1 |

Clave InChI |

MPTNDTIREFCQLK-HRAACVKBSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

SMILES isomérico |

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl |

SMILES canónico |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

75738-58-8 |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

65085-01-0 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefmenoxime hydrochloride exert its antibacterial effect?

A1: Cefmenoxime hydrochloride, a third-generation cephalosporin, acts by inhibiting bacterial cell wall synthesis. [] This is achieved by interfering with the transpeptidation reaction catalyzed by penicillin-binding proteins (PBPs), essential enzymes for peptidoglycan cross-linking. [] The disruption of cell wall integrity leads to bacterial cell death.

Q2: What is the molecular formula and weight of Cefmenoxime hydrochloride?

A2: The molecular formula of Cefmenoxime hydrochloride is C16H18N6O5S2 · HCl, and its molecular weight is 454.92 g/mol. []

Q3: What spectroscopic techniques are commonly employed to elucidate the structure of Cefmenoxime hydrochloride?

A3: Various spectroscopic techniques, including UV, IR, MS, 1H-NMR, and 13C-NMR, have been extensively used to characterize the structure of Cefmenoxime hydrochloride. [, ] These techniques provide valuable information about the functional groups, molecular weight, and connectivity of atoms within the molecule, facilitating structural elucidation.

Q4: What is the compatibility of Cefmenoxime hydrochloride with different infusion solutions for intravenous administration?

A4: Studies have shown that Cefmenoxime hydrochloride exhibits good compatibility with various infusion solutions, including fructose injection, invert sugar injection, invert sugar electrolyte injection, xylitol injection, and xylitol and sodium chloride injection. [] This compatibility ensures the stability and efficacy of Cefmenoxime hydrochloride when administered intravenously in clinical settings.

Q5: How does temperature affect the stability of Cefmenoxime hydrochloride in 5% invert sugar injection?

A5: While Cefmenoxime hydrochloride remains stable in 5% invert sugar injection for up to 6 hours at 25°C, its stability is compromised at 37°C, showing a significant content reduction (19.43%) within the same timeframe. [] This highlights the importance of temperature control during storage and administration.

Q6: What strategies can be employed to enhance the solubility and bioavailability of Cefmenoxime hydrochloride?

A6: Researchers have explored formulating Cefmenoxime hydrochloride as nanoparticles of its amorphous form to improve its solubility and bioavailability. [] This approach aims to overcome the limitations associated with the crystalline form, potentially leading to enhanced therapeutic outcomes.

Q7: Can Cefmenoxime hydrochloride be combined with pediatric compound amino acid injection (19AA-I)?

A7: Yes, a pharmaceutical composition combining Cefmenoxime hydrochloride and pediatric compound amino acid injection (19AA-I) has been developed. [] This combination aims to simplify administration and improve medication safety for pediatric patients.

Q8: What analytical techniques are used to determine the content of Cefmenoxime hydrochloride in pharmaceutical preparations?

A8: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefmenoxime hydrochloride in pharmaceutical formulations. [, ] This method allows for accurate and precise determination of drug concentration, ensuring product quality and consistency.

Q9: What method can be used to determine residual ethanol in Cefmenoxime hydrochloride?

A9: Capillary gas chromatography has been successfully employed for determining residual ethanol in Cefmenoxime hydrochloride. [] This method offers high sensitivity and accuracy, ensuring compliance with regulatory standards for solvent residues in pharmaceutical products.

Q10: What is the efficacy of Cefmenoxime hydrochloride against common bacterial pathogens?

A10: Cefmenoxime hydrochloride demonstrates broad-spectrum activity against various gram-negative and gram-positive bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. [] Clinical studies have confirmed its efficacy in treating a range of infections, including respiratory tract infections and urinary tract infections. [, , ]

Q11: Has Cefmenoxime hydrochloride been investigated for its efficacy in treating acute rhinosinusitis in children?

A11: A clinical study explored the effectiveness of nasal nebulizer therapy with Cefmenoxime hydrochloride in children with acute rhinosinusitis. [] The results showed a cure rate of 68% in the Cefmenoxime hydrochloride nebulizer group, indicating its potential benefit in managing this condition.

Q12: Has Cefmenoxime hydrochloride shown any effect on drug-resistant organisms in clinical settings?

A12: In a study investigating the use of nasal drops of povidone iodine for acute rhinosinusitis in children, Cefmenoxime hydrochloride was found to be effective in eradicating penicillin-intermediately resistant Streptococcus pneumoniae (PISP) and methicillin-resistant Staphylococcus aureus (MRSA) in some cases. [] This finding suggests a potential role for Cefmenoxime hydrochloride in managing infections caused by drug-resistant organisms.

Q13: Are there any known mechanisms of bacterial resistance to Cefmenoxime hydrochloride?

A13: While Cefmenoxime hydrochloride exhibits broad-spectrum activity, bacteria can develop resistance through mechanisms such as the production of beta-lactamases, enzymes capable of hydrolyzing the beta-lactam ring present in cephalosporins, rendering them inactive. []

Q14: What are the common adverse drug events (ADEs) associated with Cefmenoxime hydrochloride?

A14: Analysis of ADE databases revealed that ADEs associated with Cefmenoxime hydrochloride primarily involved the skin and its appendages, accounting for a significant portion of reported cases. [] This information highlights the importance of monitoring for and managing potential adverse effects during Cefmenoxime hydrochloride therapy.

Q15: Has Cefmenoxime hydrochloride been explored for targeted drug delivery applications?

A15: While the provided research doesn't specifically delve into targeted drug delivery using Cefmenoxime hydrochloride, formulating it as nanoparticles of its amorphous form [] holds promise for improving its delivery to specific tissues or cells. Further research could explore incorporating targeting ligands onto these nanoparticles to achieve more selective drug delivery and enhance therapeutic outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.